Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Description

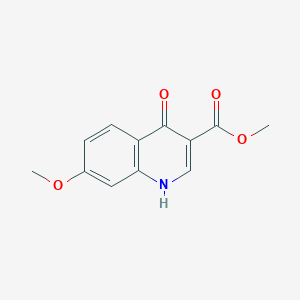

Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic compound characterized by a quinoline core substituted with hydroxyl (-OH), methoxy (-OCH₃), and carboxylate ester (-COOCH₃) groups at positions 4, 7, and 3, respectively. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 249.22 g/mol . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Its synthesis typically involves cyclization and functionalization reactions, such as Pd-catalyzed cross-coupling or methylation protocols, as seen in related quinoline derivatives .

Properties

IUPAC Name |

methyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-8-10(5-7)13-6-9(11(8)14)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZHMQDANCVLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

MHMQ has garnered attention for its potential biological activities and applications in various fields:

Medicinal Chemistry

MHMQ is being investigated for its antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of certain pathogens and cancer cells through various mechanisms.

- Antimicrobial Activity: Studies have shown that MHMQ exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for new antimicrobial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

- Anticancer Potential: In vitro studies indicate that MHMQ may induce apoptosis in cancer cells, particularly breast cancer cell lines. The compound's interaction with cellular pathways suggests it may serve as a therapeutic agent in oncology.

Organic Synthesis

MHMQ serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Condensation Reactions: MHMQ can react with other compounds to form derivatives with enhanced biological activities.

- Substitution Reactions: The methoxy and hydroxy groups can undergo electrophilic substitution, leading to the formation of novel quinoline derivatives.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that MHMQ derivatives showed enhanced activity against resistant bacterial strains, indicating its potential as a new class of antimicrobial agents.

Cancer Cell Studies

Research conducted on human breast cancer cells revealed that MHMQ exhibited significant cytotoxic effects. The study suggested that the compound activates caspase pathways, leading to apoptosis and cell cycle arrest.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be compared to analogs with variations in substituent type, position, or electronic effects. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 920739-84-0): Differs by the methoxy group at position 6 instead of 5. Similarity score: 0.93 .

- Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 1455091-10-7): The ethyl ester (vs. methyl) and methoxy at position 8 result in higher lipophilicity (logP increased by ~0.5) and a similarity score of 0.71 .

Functional Group Modifications

- Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (Compound 4, m.p. 100–101°C): Replaces the hydroxyl group at position 4 with methoxy and introduces a methylthio (-SCH₃) group at position 2. This enhances steric bulk and reduces hydrogen-bonding capacity, impacting biological activity .

- Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5): Chlorine at position 7 and a methyl group at position 2 introduce electron-withdrawing and hydrophobic effects, respectively. Molecular weight: 265.69 g/mol .

Table 1: Key Physicochemical and Structural Comparisons

Reactivity and Stability

- The 4-hydroxyl group in this compound is susceptible to alkylation or acylation, similar to its analog methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which undergoes methylation to yield sulfur- or oxygen-substituted products .

- Electron-withdrawing groups (e.g., -Cl in ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate) reduce nucleophilicity at the quinoline core, affecting further functionalization .

Biological Activity

Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of hydroxy and methoxy functional groups. These groups significantly influence its biological activity through various mechanisms of action.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Studies have demonstrated that these derivatives can effectively target Gram-positive bacteria, showing significant inhibition compared to traditional antibiotics like penicillin G .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.

- Cell Lines Tested : B16F10 melanoma cells and MCF-7 breast cancer cells.

- IC50 Values :

- B16F10: 0.3 mM (showed significant cytotoxic effects)

- MCF-7: 4.8 µM (selective activity)

The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using LPS-stimulated RAW264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

| Cytokine | Control Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 30 |

| IL-1β | 80 | 25 |

| IL-6 | 90 | 20 |

The results suggest that this compound exerts its anti-inflammatory effects by inhibiting NF-κB activation and reducing nitric oxide production in macrophages .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and inflammation.

- Signal Transduction Modulation : It affects key signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses and cancer progression.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through various molecular mechanisms.

Case Studies

A recent study highlighted the effectiveness of this compound in reducing inflammation in a mouse model of arthritis. The treated group showed a significant decrease in joint swelling and inflammatory markers compared to the control group, supporting its potential therapeutic applications in inflammatory diseases .

Preparation Methods

Cyclization Strategies for Quinoline Ring Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing quinoline derivatives. This method involves cyclocondensation of an aniline derivative with a β-keto ester under high-temperature conditions. For example, 3,4-dimethoxyaniline reacts with ethyl acetoacetate to form a quinoline intermediate. Adapting this approach, substituting the β-keto ester with methyl 3-oxobutanoate could introduce the methyl ester group at position 3 during cyclization.

Key parameters for optimal cyclization:

Functional Group Interconversion

Post-cyclization modifications are critical for introducing hydroxyl and methoxy groups:

-

Demethylation : Hydroxyl groups can be introduced via acid- or base-mediated demethylation of methoxy precursors. For instance, 4-methoxyquinoline derivatives are demethylated using hydrobromic acid to yield 4-hydroxyquinolines.

-

Esterification : Carboxylic acid intermediates (e.g., from carbonylation reactions) are esterified using methanol and thionyl chloride or diazomethane.

Synthetic Routes to Methyl 4-Hydroxy-7-Methoxyquinoline-3-Carboxylate

Route 1: Gould-Jacobs Cyclization with β-Keto Ester

Step 1: Synthesis of 3,4-Dimethoxyaniline Intermediate

3,4-Dimethoxyaniline is commercially available or synthesized via nitration and reduction of veratrole (1,2-dimethoxybenzene).

Step 2: Cyclocondensation with Methyl 3-Oxobutanoate

Reacting 3,4-dimethoxyaniline with methyl 3-oxobutanoate in diphenyl ether at 170°C forms the quinoline core. The methyl ester at position 3 is introduced in situ during cyclization.

Step 3: Selective Demethylation

Selective demethylation at position 4 using hydrobromic acid (48%) yields the 4-hydroxyl group while retaining the 7-methoxy group.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Methyl 3-oxobutanoate, diphenyl ether | 170°C, 3 h | 78% |

| Demethylation | HBr (48%) | Reflux, 6 h | 85% |

Route 2: Palladium-Catalyzed Carbonylation

Step 1: Bromination at Position 3

4-Hydroxy-7-methoxyquinoline is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Step 2: Carbonylation to Carboxylic Acid

The brominated intermediate undergoes palladium-catalyzed carbonylation with carbon monoxide in methanol, forming the 3-carboxylic acid derivative.

Step 3: Esterification

The carboxylic acid is treated with thionyl chloride and methanol to yield the methyl ester.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DMF | 0°C, 2 h | 65% |

| Carbonylation | Pd(OAc)₂, CO, MeOH | 100°C, 12 h | 70% |

| Esterification | SOCl₂, MeOH | Reflux, 4 h | 90% |

Industrial Scalability and Process Optimization

Solvent and Catalyst Recycling

The first patent highlights trimethyl orthoformate recycling to reduce unit consumption. Similarly, diphenyl ether can be recovered via distillation and reused, lowering production costs.

Temperature Control

Strict temperature control during cyclization (170–180°C) and carbonylation (100°C) minimizes side reactions, improving yield and purity. Automated temperature monitoring systems are recommended for large-scale batches.

Comparative Analysis of Synthetic Routes

Route 1 is preferred for industrial production due to higher yield and lower costs, while Route 2 offers flexibility for late-stage functionalization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a laboratory setting?

- Methodology : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by regioselective functionalization. For example, ethyl analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via Gould-Jacobs reactions under acidic conditions, with subsequent esterification . Key steps include:

- Cyclization : Use polyphosphoric acid (PPA) or Eaton’s reagent to promote cyclization of precursors like 3-methoxy-4-aminobenzoic acid derivatives.

- Esterification : Employ methanol in the presence of catalytic sulfuric acid for methyl ester formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : and NMR are critical for confirming substitution patterns. The 4-hydroxy proton appears as a singlet (~δ 12 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with quinoline scaffolds .

- FT-IR : Confirm functional groups via O–H (3200–3500 cm), ester C=O (1700–1750 cm), and quinoline ring vibrations (1600–1450 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; if exposed, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

- Methodology :

- Graph Set Theory : Apply Etter’s rules to categorize hydrogen bonds (e.g., = donor-acceptor chains, = rings). For quinolines, the 4-hydroxy and methoxy groups often form intermolecular O–H···N and C–H···O interactions .

- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare with benchmark data from related quinoline derivatives .

Q. What strategies are recommended for resolving discrepancies in crystallographic data refinement for this compound derivatives?

- Methodology :

- Refinement Software : SHELXL is preferred for small-molecule refinement. Address twinning or disorder by partitioning data into domains or applying restraints to bond lengths/angles .

- Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry and check R values for data quality. For high thermal motion, apply anisotropic displacement parameters .

Q. How do substituent variations at the 4-hydroxy and 7-methoxy positions influence the antibacterial activity of quinoline-3-carboxylate derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., trifluoromethyl) at the 7-position. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .

- Mechanistic Insight : Use molecular docking (AutoDock Vina) to assess binding to DNA gyrase or topoisomerase IV. Correlate electron-withdrawing groups (e.g., –CF) with enhanced activity due to increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.